2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
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Overview
Description
The compound “2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide” is an electron transport and hole blocking material used in organic light emitting diodes (OLED) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is known as 3TPYM and is an excellent electron-transport material . It has a LUMO energy level of 3.3 eV, which is just lower than most of the work function of cathodes (i.e., CsF/Al), allowing efficient electron injection .Physical and Chemical Properties Analysis
The compound has a high HOMO of 6.80 eV, which is high enough to block the holes from being recombined with the electrons at the cathode . It also has a high triplet-excited energy level (E T = 2.95 eV) . The compound is a white powder or crystal with a melting point of approximately 250 °C .Scientific Research Applications
Anti-tubercular Activity
Research has identified derivatives of pyrazinamide, a first-line drug for TB therapy, showing significant anti-tubercular activity against Mycobacterium tuberculosis. Compounds with similar structures to 2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide were found to exhibit inhibitory concentrations (IC50) in the low micromolar range, demonstrating potential for further development as anti-tubercular agents. These compounds were also non-toxic to human cells, highlighting their therapeutic potential (S. Srinivasarao et al., 2020).
Molecular Docking Studies
Molecular docking studies have revealed that certain pyridine and fused pyridine derivatives exhibit moderate to good binding energies with target proteins, suggesting potential antimicrobial and antioxidant activities. This highlights the relevance of structural analogs of this compound in designing compounds with desired biological activities (E. M. Flefel et al., 2018).
Photophysical Properties
Studies on benzamides with pyridine, pyridazine, and pyrazine rings have led to the development of novel blue fluorophores. These compounds, related to this compound, exhibit blue fluorescence with significant quantum yields. This research opens avenues for using such compounds in biological and organic material applications, demonstrating the versatility of this chemical structure in photophysical research (M. Yamaji et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-9-14(2)18(15(3)10-13)20(25)24-12-17-19(23-8-7-22-17)16-5-4-6-21-11-16/h4-11H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDUSSZLCCXVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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